3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide
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Description
This compound is a chemical entity with the CAS number 1325303-47-6 . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. These are then deprotected with PhSH, followed by a selective intramolecular cyclization reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and melting point .Future Directions
Piperazine derivatives are being extensively studied for their wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the research of this compound could involve exploring its potential uses in the development of new drugs.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-5-8-20(9-6-17)25-24(28)23-22(10-15-31-23)32(29,30)27-13-11-26(12-14-27)21-16-18(2)4-7-19(21)3/h4-10,15-16H,11-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGFKFFGJGTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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